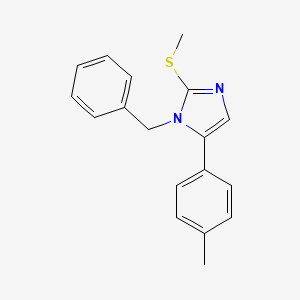

1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Ferroelectric and Antiferroelectric Properties

Imidazole derivatives have been identified for their promising applications in materials science, particularly in the development of ferroelectric and antiferroelectric devices. Studies have demonstrated that chains of amphoteric molecules like imidazole can be electrically switchable and bistable in electric polarity through proton tautomerization, offering high electric polarization at room temperature. This property makes them suitable for lead- and rare-metal-free ferroelectric devices, highlighting a significant exploration of various structure–property relationships and domain engineering in this area (Horiuchi et al., 2012).

Antimicrobial Applications

Imidazole derivatives have also been explored for their antimicrobial properties. A study on novel benzimidazole–oxadiazole hybrid molecules revealed their potential as antimicrobial agents, showing potent anti-tubercular activity against Mycobacterium tuberculosis. This research suggests the therapeutic potential of imidazole derivatives in treating infections and highlights their non-toxic nature at higher concentrations, underscoring their suitability for further drug development (Shruthi et al., 2016).

Synthetic Chemistry and Isotope Labeling

Imidazole compounds serve as key intermediates in synthetic chemistry for the production of biologically important derivatives and isotopically labeled compounds. For example, the synthesis of 2'-13C-L-Histidine from 1-benzyl-2-(methylthio)-imidazole-5-ketone demonstrates the compound's utility in accessing various isotopomers of L-histidine, essential for biological studies and pharmaceutical applications (Talab et al., 2014).

Corrosion Inhibition

Research has indicated the effectiveness of imidazole derivatives in corrosion inhibition, particularly for protecting metals like mild steel in corrosive environments. The physicochemical and theoretical studies of benzimidazole bearing 1, 3, 4-oxadiazoles show that these compounds can significantly enhance the charge transfer resistance, suggesting their use in industrial applications to prevent metal corrosion (Ammal et al., 2018).

Electrolyte for Fuel Cells

Imidazole and its derivatives are also explored as additives in high-temperature proton-conducting polymer electrolytes for fuel cells. Their inclusion in polybenzimidazole membranes equilibrated with phosphoric acid demonstrated an increase in conductivity, suggesting potential applications in enhancing fuel cell performance (Schechter & Savinell, 2002).

Propiedades

IUPAC Name |

1-benzyl-5-(4-methylphenyl)-2-methylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-14-8-10-16(11-9-14)17-12-19-18(21-2)20(17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXXIBFAXWWQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)

![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)